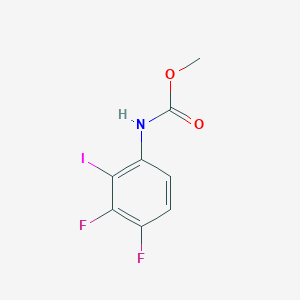![molecular formula C10H11F2NO B1399573 3-[(2,3-Difluorophenyl)methoxy]azetidine CAS No. 1121595-62-7](/img/structure/B1399573.png)
3-[(2,3-Difluorophenyl)methoxy]azetidine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Anticancer Applications
A study by Parmar et al. (2021) explored the design, synthesis, and in vitro antiproliferative activity of thiourea compounds bearing an azetidine moiety. These compounds, including variations of azetidine, were evaluated against various human cancer cell lines. Some compounds exhibited significant cytotoxic activity and were identified as potential VEGFR-2 inhibitors, indicating their promise as anticancer agents (Parmar et al., 2021).
Antioxidant Potential
Nagavolu et al. (2017) synthesized Schiff bases and azetidines from phenyl urea derivatives, characterizing their chemical structures and screening for in-vitro antioxidant activity. They found that certain azetidine derivatives displayed moderate to significant antioxidant effects, highlighting their potential medicinal value (Nagavolu et al., 2017).
Synthetic Utility and Reaction Mechanisms
Stankovic et al. (2011) demonstrated the synthetic utility of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines and benzylamines in synthesizing methoxyazetidines. Their study provided insights into the reaction mechanism and highlighted the unexpected synthesis of 3-methoxy-3-methylazetidines, contributing to the understanding of azetidine chemistry (Stankovic et al., 2011).
GABA-Uptake Inhibition
Faust et al. (2010) evaluated azetidine derivatives as GABA-uptake inhibitors. They investigated compounds substituted with acetic acid or a carboxylic acid function. The study identified azetidin-2-ylacetic acid derivatives with significant potency, offering insights into the development of treatments involving GABA-uptake inhibition (Faust et al., 2010).
Tubulin-Targeting Antitumor Agents
Greene et al. (2016) investigated 3-phenoxy-1,4-diarylazetidin-2-ones, leading to the discovery of potent antiproliferative compounds. These compounds demonstrated significant antiproliferative effects in breast cancer cells, inhibited tubulin polymerization, and caused G2/M arrest and apoptosis, indicating their potential as antitumor agents (Greene et al., 2016).
Mécanisme D'action
Target of Action
The primary targets of 3-[(2,3-Difluorophenyl)methoxy]azetidine are monoamines, specifically dopamine, norepinephrine, and serotonin . These neurotransmitters play crucial roles in various functions of the central nervous system, including mood regulation, reward, and cognition.
Mode of Action
3-[(2,3-Difluorophenyl)methoxy]azetidine interacts with its targets by modulating the levels of these neurotransmitters in cerebral cortical areas of the mammalian brain . This modulation can result in changes in neuronal activity and neurotransmission, which can have therapeutic effects in the treatment of central nervous system disorders .
Biochemical Pathways
The compound affects the biochemical pathways associated with the synthesis, release, and reuptake of monoamines . By modulating these pathways, 3-[(2,3-Difluorophenyl)methoxy]azetidine can influence the concentration of neurotransmitters in the synaptic cleft and thus alter signal transmission between neurons .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for 3-[(2,3-Difluorophenyl)methoxy]azetidine are not readily available, the compound’s molecular weight (199.2 g/mol ) suggests it may have favorable pharmacokinetic properties. Generally, compounds with a molecular weight under 500 g/mol have better absorption and distribution profiles.
Result of Action
The molecular and cellular effects of 3-[(2,3-Difluorophenyl)methoxy]azetidine’s action are primarily related to its modulation of monoamine levels. By altering the concentration of these neurotransmitters, the compound can influence neuronal activity and neurotransmission, potentially leading to therapeutic effects in the treatment of central nervous system disorders .
Propriétés
IUPAC Name |
3-[(2,3-difluorophenyl)methoxy]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-9-3-1-2-7(10(9)12)6-14-8-4-13-5-8/h1-3,8,13H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRLWXNDKWOKXJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OCC2=C(C(=CC=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,3-Difluorophenyl)methoxy]azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbaldehyde](/img/structure/B1399496.png)
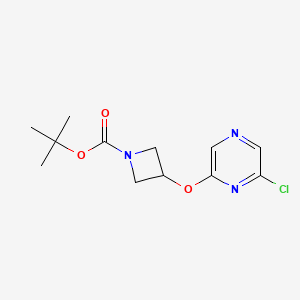
![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/structure/B1399499.png)
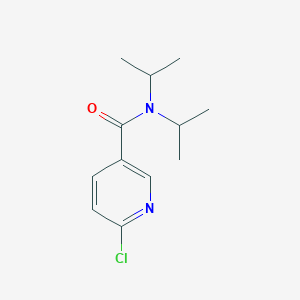
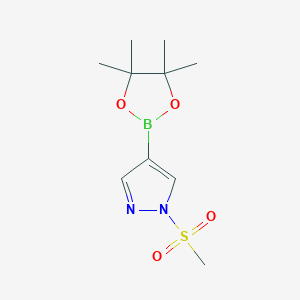
![Diethyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B1399504.png)
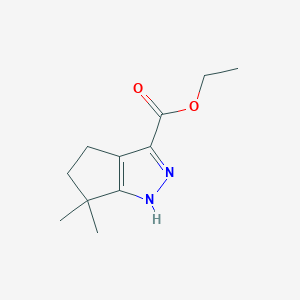
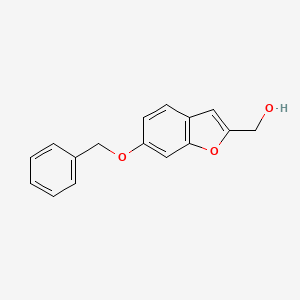
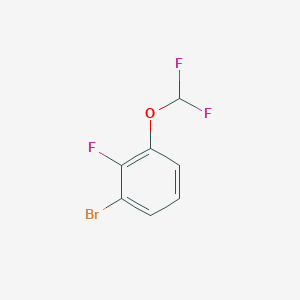
![Methyl 6,7-dihydro-6-oxo-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B1399511.png)
![6,7,8,9-Tetrahydro-6-methyl-8-oxo-5H-pyrimido[4,5-E][1,4]diazepine-4-carboxylic acid](/img/structure/B1399512.png)
